molecular formula C8H12O4 B3428142 Ethyl 4-ethoxy-2-oxobut-3-enoate CAS No. 65260-58-4

Ethyl 4-ethoxy-2-oxobut-3-enoate

Cat. No.: B3428142
CAS No.: 65260-58-4
M. Wt: 172.18 g/mol
InChI Key: XPBYGYFJOZXYOE-AATRIKPKSA-N
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Description

Ethyl 4-ethoxy-2-oxobut-3-enoate (CAS: 76240-19-2) is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₄ and a molar mass of 172.18 g/mol. Its structure features an ethoxy group at position 4, a ketone at position 2, and an ethyl ester moiety, forming a conjugated enone system. This compound is also known by its IUPAC name, ethyl (3E)-4-ethoxy-2-oxo-3-butenoate, and exists in the (E)-configuration due to steric and electronic stabilization of the conjugated system .

Key physical properties include:

  • Density: 1.068 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 135–138 °C at 11 Torr
  • Storage: Requires storage at -20°C to maintain stability .

It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of heterocycles and bioactive molecules. Its α,β-unsaturated carbonyl structure enables participation in Michael additions, Diels-Alder reactions, and nucleophilic substitutions .

Properties

IUPAC Name

ethyl (E)-4-ethoxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYGYFJOZXYOE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-19-2, 65260-58-4
Record name Ethyl-4-ethoxy-2-oxo-3-butenoate
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Record name (E)-4-Ethoxy-2-oxo-but-3-enoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through the reaction of 3-buten-2-one (methyl vinyl ketone) with ethanol in the presence of an acid catalyst. The reaction involves the formation of an enol ether intermediate, which is subsequently esterified to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-ethoxy-2-oxobut-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The conjugated double bond system allows for various addition and substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-ethoxy-2-oxobut-3-enoate belongs to a class of α,β-unsaturated esters with variable substituents at the 4-position. Below is a detailed comparison with three analogs:

Ethyl (3E)-2-oxo-4-phenylbut-3-enoate (CAS: 17451-20-6)

  • Molecular Formula : C₁₂H₁₂O₃
  • Substituent : Phenyl group at position 3.
  • Key Differences :
    • The bulky phenyl group enhances π-π stacking interactions, making this compound useful in materials science and as a precursor for aromatic heterocycles.
    • Higher molecular weight (204.22 g/mol) and likely elevated boiling point compared to the ethoxy analog due to increased van der Waals forces .
  • Applications: Intermediate in synthesizing flavonoids and styryl-based dyes .

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS: 1260824-43-8)

  • Molecular Formula: C₈H₁₃NO₃
  • Substituent: Dimethylamino group (-N(CH₃)₂) at position 4.
  • Key Differences: The electron-donating dimethylamino group increases solubility in polar solvents and alters reactivity in cycloaddition reactions. Potential for pH-dependent tautomerism due to the amine group.
  • Applications: Building block for amino-functionalized heterocycles and agrochemicals .

Ethyl 4-[4-(allyloxy)phenyl]-4-hydroxy-2-oxobut-3-enoate

  • Molecular Formula : C₁₅H₁₆O₅
  • Substituent : 4-(Allyloxy)phenyl and hydroxyl groups.
  • Key Differences :
    • The allyloxy group introduces radical reactivity , enabling polymerization or cross-linking applications.
    • Hydroxyl group at position 4 enhances hydrogen-bonding capacity, influencing crystallization behavior.
  • Applications : Precursor for functionalized chalcones and antimicrobial agents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position 4) Molecular Weight (g/mol) Key Reactivity/Applications
This compound C₈H₁₂O₄ Ethoxy (-OCH₂CH₃) 172.18 Michael acceptors, heterocycle synthesis
Ethyl 2-oxo-4-phenylbut-3-enoate C₁₂H₁₂O₃ Phenyl (-C₆H₅) 204.22 Flavonoid precursors, dyes
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate C₈H₁₃NO₃ Dimethylamino (-N(CH₃)₂) 171.19 pH-sensitive heterocycles
Ethyl 4-(allyloxy)phenyl derivative C₁₅H₁₆O₅ 4-(Allyloxy)phenyl 276.28 Polymerizable chalcones

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound is a preferred substrate for Claisen-Schmidt condensations, forming chalcones with antimicrobial activity (e.g., analogs in turmeric and ginger ethyl acetate extracts ).
  • Thermal Stability : The ethoxy derivative’s lower boiling point (135–138 °C at 11 Torr) compared to phenyl analogs suggests easier purification via distillation .
  • Regulatory Aspects: Classified under HS code 2918995000 for non-aromatic carboxylic acid derivatives, it enjoys tariff-free status in multiple countries, enhancing its commercial viability .

Biological Activity

Ethyl 4-ethoxy-2-oxobut-3-enoate, also known by its IUPAC name 3-butenoic acid, 4-ethoxy-2-oxo-, ethyl ester, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O4C_{10}H_{16}O_4 and a molecular weight of 172.18 g/mol. Its structure features an ester functional group and a conjugated double bond system, which contribute to its reactivity and versatility in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's reactivity is influenced by:

  • Ester Group : It can undergo hydrolysis to form carboxylic acids, which may participate in biochemical pathways.
  • Conjugated Double Bond : This allows for addition and substitution reactions, facilitating interactions with nucleophiles and electrophiles.

Research indicates that the compound may exhibit antimicrobial and anticancer properties, although the specific molecular targets remain under investigation.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, certain derivatives have been evaluated for their effectiveness against bacterial strains, demonstrating potential as therapeutic agents in treating infections.

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Study on Anticancer Effects

A significant study involving BALB/c mice injected with 4T1.2 mammary tumor cells demonstrated the compound's potential in cancer treatment. The study found that treatment with specific derivatives of this compound led to a reduction in tumor size compared to control groups . Urine samples were analyzed for volatile organic compounds (VOCs) as biomarkers for cancer progression, indicating that metabolic changes could be influenced by the compound's administration.

Enzyme Interaction Studies

Another research avenue explored the interaction of this compound with enzymes involved in metabolic pathways. The compound was shown to serve as a substrate for various enzyme-catalyzed reactions, suggesting its utility in biochemical research and drug development.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it can be compared with similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl AcetoacetateContains an ester group but lacks conjugationAntimicrobial properties reported
Methyl Vinyl KetoneShares conjugated double bondLimited biological studies
Ethyl 3-OxobutanoateSimilar structure but different carbonyl positionLess explored biologically

Research Findings Summary

The exploration of this compound's biological activity highlights its potential as a precursor for bioactive compounds. Ongoing research aims to elucidate its mechanisms of action further and assess its therapeutic applications across various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-ethoxy-2-oxobut-3-enoate

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